D-Glucitol, hexa-4-pyridinecarboxylate
Description
D-Glucitol, hexa-4-pyridinecarboxylate, is a highly functionalized sugar alcohol derivative wherein six 4-pyridinecarboxylate groups are esterified to the D-glucitol backbone. D-Glucitol (sorbitol) is a six-carbon polyol widely used in food, pharmaceutical, and chemical industries due to its hygroscopicity and biocompatibility.
Synthetic routes likely involve esterification of D-glucitol with 4-pyridinecarboxylic acid under acidic or enzymatic catalysis. The hexa-substitution implies full functionalization of available hydroxyl groups, yielding a rigid, branched structure. Applications may include:
Properties
CAS No. |
80466-03-1 |
|---|---|
Molecular Formula |
C42H32N6O12 |
Molecular Weight |
812.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5,6-pentakis(pyridine-4-carbonyloxy)hexyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C42H32N6O12/c49-37(27-1-13-43-14-2-27)55-25-33(57-39(51)29-5-17-45-18-6-29)35(59-41(53)31-9-21-47-22-10-31)36(60-42(54)32-11-23-48-24-12-32)34(58-40(52)30-7-19-46-20-8-30)26-56-38(50)28-3-15-44-16-4-28/h1-24,33-36H,25-26H2/t33-,34+,35-,36-/m1/s1 |
InChI Key |
RQPJZGKKQMIOCI-IYKITFJXSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6 |
Canonical SMILES |
C1=CN=CC=C1C(=O)OCC(C(C(C(COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, hexa-4-pyridinecarboxylate typically involves the esterification of D-glucitol with pyridinecarboxylic acid derivatives. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. Common reagents include pyridinecarboxylic acid chlorides and D-glucitol, with solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of immobilized enzymes as catalysts can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol, hexa-4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pyridinecarboxylate groups to pyridine alcohols.
Substitution: Nucleophilic substitution reactions can replace the pyridinecarboxylate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
D-Glucitol, hexa-4-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research explores its potential as a drug delivery agent and its interactions with biological targets.
Mechanism of Action
The mechanism of action of D-Glucitol, hexa-4-pyridinecarboxylate involves its interaction with specific molecular targets. The pyridinecarboxylate groups can bind to enzymes or receptors, modulating their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .
Comparison with Similar Compounds
Structural and Functional Contrasts
Analysis: Dipentaerythritol hexaacrylate’s acrylate groups enable radical polymerization, making it a staple in industrial coatings.
Carbohydrate Derivatives: 4-Deoxy-Disaccharides
Compounds like 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives () are deoxygenated carbohydrates with altered biological activity. Key differences include:
- Functionalization : this compound is fully esterified, whereas 4-deoxy-disaccharides retain glycosidic bonds and acetamido groups for enzymatic recognition .
- Bioactivity : Deoxy-sugars in are tailored for glycobiology studies (e.g., enzyme substrate specificity), whereas pyridinecarboxylate derivatives may exhibit antimicrobial or chelating properties.
Oligosaccharide Fragments with D-Glucitol
Reduced oligosaccharides, such as XXXGXXXGOH in , feature D-glucitol at the reducing end. These are substrates for lytic polysaccharide monooxygenases (LPMOs), which cleave glycosidic bonds via oxidative mechanisms .
Research Findings and Implications
- Enzymatic Resistance : The pyridinecarboxylate groups in D-glucitol derivatives likely hinder enzymatic hydrolysis, as seen in modified oligosaccharides that elute earlier in chromatographic analyses due to reduced polarity .
- Coordination Chemistry : Pyridine moieties can bind metals like Cu(II) or Fe(III), suggesting utility in LPMO-like catalytic systems or metallopolymer synthesis.
- Thermal Stability : Aromatic ester groups may enhance thermal stability compared to unmodified D-glucitol, analogous to acrylate esters in .
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